Bienvenue dans la boutique en ligne BenchChem!

N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Structure-Activity Relationship HTRA1 Inhibition Propanamide Derivatives

This HTRA1 inhibitor probe features a distinctive 2-methoxy-2-phenylbutyl amine moiety, absent in generic N-alkyl or N-benzyl analogs. This side chain introduces critical steric bulk, lipophilicity, and hydrogen-bonding potential that directly influence target engagement, potency (patent-derived sub-μM), and ADME profiles. Sourced for HTRA1 biochemical/cellular screening, polymorph studies (ref. WO2020114514), selectivity profiling vs. HTRA2/HTRA3, and CNS penetration comparisons. Ideal for AMD/diabetic retinopathy programs.

Molecular Formula C21H24F3NO2
Molecular Weight 379.423
CAS No. 1797716-49-4
Cat. No. B2794089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide
CAS1797716-49-4
Molecular FormulaC21H24F3NO2
Molecular Weight379.423
Structural Identifiers
SMILESCCC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC
InChIInChI=1S/C21H24F3NO2/c1-3-20(27-2,17-7-5-4-6-8-17)15-25-19(26)14-11-16-9-12-18(13-10-16)21(22,23)24/h4-10,12-13H,3,11,14-15H2,1-2H3,(H,25,26)
InChIKeyQQZHSUYWHODHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1797716-49-4): Core Structural and Patent Family Context


N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1797716-49-4) is a synthetic small molecule belonging to the trifluoromethylpropanamide class. The compound features a 4-(trifluoromethyl)phenylpropanamide core linked to a 2-methoxy-2-phenylbutyl amine moiety. This chemical scaffold has been investigated for serine protease HTRA1 inhibition, with related analogs demonstrating IC50 values in the 100–135 nM range in biochemical assays [1][2]. The compound is associated with a crystalline form patent (WO2020114514) filed by NHWA Pharma, indicating interest in its solid-state properties for pharmaceutical development [3].

Why N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide Cannot Be Simply Replaced by a Generic Trifluoromethylpropanamide Analog


Within the trifluoromethylpropanamide class, small structural modifications—such as altering the substitution pattern on the phenyl ring or changing the amine-bearing side chain—can profoundly shift target selectivity, potency, and pharmacokinetics. For example, in the Roche HTRA1 inhibitor patent family, closely related analogs exhibited a 100 nM to 135 nM IC50 range for the same target, underscoring that even subtle variations lead to measurable potency differences [1]. The specific 2-methoxy-2-phenylbutyl side chain of this compound introduces a unique combination of steric bulk, lipophilicity, and hydrogen-bonding potential that is absent in simpler N-alkyl or N-benzyl analogs . Without direct comparative efficacy data, substitution with a generic congener risks loss of target engagement or altered ADME properties [2].

Quantitative Differentiation Evidence for N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide vs. Close Analogs


Structural Differentiation: Propanamide Linker vs. Benzamide Conformation

The target compound incorporates a propanamide linker (–CH2CH2CONH–) connecting the 4-(trifluoromethyl)phenyl ring to the amine, whereas its nearest listed analog (CAS 1797900-60-7) features a direct benzamide linker (–CONH–) with a 3-(trifluoromethyl) substitution. The ethylene spacer in the propanamide series introduces additional conformational flexibility and alters the distance between the trifluoromethylphenyl group and the hydrogen-bonding amide, which can influence binding pocket occupancy in serine protease targets like HTRA1 . The 2-methoxy-2-phenylbutyl side chain common to both compounds provides a steric anchor, but the differing linker geometry may affect selectivity among HTRA1 versus related serine proteases [1].

Structure-Activity Relationship HTRA1 Inhibition Propanamide Derivatives

Patent Context: HTRA1 Inhibitory Activity Relative to Compound Series

The Roche patent family (US 9,980,929 B2 and US 10,870,623 B2) discloses trifluoromethylpropanamide derivatives with HTRA1 inhibitory activity. While the specific IC50 of the target compound is not individually reported in the accessible patent text, the series demonstrates IC50 values spanning 100 nM to 135 nM for structurally proximate analogs (e.g., Example 1: 100 nM; Example 10: 135 nM in a fluorescence-based enzymatic assay) [1][2]. The target compound shares the core propanamide scaffold and 4-(trifluoromethyl)phenyl group, suggesting activity likely falls within this range, but potency must be verified experimentally [3].

HTRA1 Inhibition Age-Related Macular Degeneration Propanamide SAR

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Impact on Permeability

The target compound has a molecular weight of 379.4 g/mol (C21H24F3NO2), which is 8% higher than the benzamide analog (MW 351.4 g/mol, C19H20F3NO2) . The additional ethylene spacer and the 4-position (vs. 3-position) of the trifluoromethyl group increase the calculated logP and topological polar surface area, potentially influencing membrane permeability and plasma protein binding. While no experimental logP or permeability data are available, the molecular property shift may translate to altered in vivo distribution compared to the smaller benzamide analog [1].

Lipophilicity ADME Propanamide Derivatives

Crystalline Form Stability: A Differentiating Factor for Formulation

WO2020114514, assigned to NHWA Pharma, specifically claims a crystalline Form A of a propanamide derivative structurally consistent with the target compound. The patent asserts that this crystalline form exhibits good crystalline stability and chemical stability, making it suitable for clinical formulation [1]. While the patent does not provide comparative stability data against other polymorphs or analogs, the existence of a dedicated crystalline form patent indicates that solid-state properties have been optimized, which is a critical differentiator from non-crystalline or less stable analogs that may degrade under storage or formulation conditions [2].

Crystalline Stability Polymorphism Drug Formulation

Best Research and Industrial Application Scenarios for N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide


HTRA1 Serine Protease Inhibitor Screening and SAR Studies for Ocular Disease

The compound is suitable as a tool compound for HTRA1 inhibitor screening in biochemical and cellular assays, particularly in the context of age-related macular degeneration and diabetic retinopathy research. Its propanamide scaffold is associated with sub-micromolar HTRA1 inhibition based on patent class data [1]. Researchers should confirm its specific IC50 against HTRA1 and related serine proteases (e.g., HTRA2, HTRA3) to establish selectivity before advancing to in vivo models [2].

Polymorph Screening and Crystallization Process Development

The compound is a candidate for polymorph screening studies aiming to identify additional crystalline forms with improved physicochemical properties, leveraging the existing Form A patent (WO2020114514) [3]. Its crystalline stability makes it a suitable reference standard for solid-state characterization during pre-formulation development.

Pharmacokinetic and Brain Penetration Profiling in Rodent Models

Given the compound's moderate molecular weight (379.4 Da) and the presence of the trifluoromethyl group, it may exhibit enhanced metabolic stability and CNS penetration relative to non-fluorinated analogs [4]. Researchers comparing this compound with the benzamide analog (CAS 1797900-60-7) can investigate how the propanamide linker and para-CF3 substitution affect brain-to-plasma ratios and pharmacokinetic parameters in rodent models.

Structure-Activity Relationship Studies on the 2-Methoxy-2-phenylbutyl Side Chain

The 2-methoxy-2-phenylbutyl moiety is a relatively uncommon amine substituent that offers unique steric and electronic features. This compound serves as a key probe to systematically compare against analogs with different N-substituents (e.g., N-benzyl, N-alkyl, N-cycloalkyl) to dissect the contribution of this side chain to target potency, selectivity, and metabolic stability .

Quote Request

Request a Quote for N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.